Zinc Picolinate

Vue d'ensemble

Description

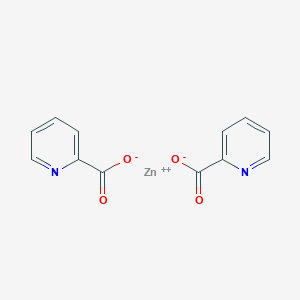

Le picolinate de zinc est un composé formé par la chélation du zinc avec l'acide picolinique. Cette chélation améliore la biodisponibilité du zinc, ce qui en fait un choix populaire pour les compléments alimentaires. Le zinc est un oligo-élément essentiel impliqué dans de nombreux processus biologiques, notamment la fonction immunitaire, la croissance cellulaire et la synthèse de l'ADN. Le picolinate de zinc est particulièrement reconnu pour sa meilleure absorption dans le tube digestif par rapport aux autres suppléments de zinc .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le picolinate de zinc peut être synthétisé par un procédé monotope impliquant l'hydrosulfonation de l'alpha-picoline avec de l'acide sulfurique, suivie du chauffage du mélange réactionnel entre 150 °C et 210 °C. Le sulfate d'acide alpha-picolinique résultant est ensuite traité avec une solution de sel de zinc pour obtenir le picolinate de zinc .

Méthodes de production industrielle : En milieu industriel, le picolinate de zinc est produit en faisant réagir l'oxyde de zinc avec l'acide picolinique dans une solution aqueuse. La réaction est généralement effectuée à des températures élevées pour assurer une dissolution complète et une réaction de l'oxyde de zinc. La solution résultante est ensuite filtrée, et le picolinate de zinc est précipité par ajustement du pH .

Analyse Des Réactions Chimiques

Types de réactions : Le picolinate de zinc subit principalement des réactions de chélation en raison de la présence d'acide picolinique. Il peut également participer à des réactions de substitution où l'ion zinc est remplacé par d'autres ions métalliques.

Réactifs et conditions courantes :

Chélation : Acide picolinique et oxyde de zinc en solution aqueuse.

Substitution : Divers sels métalliques dans des solvants aqueux ou organiques.

Principaux produits :

Chélation : Picolinate de zinc.

Substitution : Picolinates métalliques (par exemple, picolinate de cuivre, picolinate de fer).

4. Applications de la recherche scientifique

Le picolinate de zinc a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon pour la détermination du zinc.

Biologie : Étudié pour son rôle dans la fonction enzymatique et le métabolisme cellulaire.

Médecine : Enquête sur son potentiel dans le traitement de la carence en zinc, le soutien de la fonction immunitaire et la promotion de la santé de la peau.

5. Mécanisme d'action

Le picolinate de zinc exerce ses effets principalement par l'ion zinc, qui joue des rôles catalytiques, structurels et régulateurs dans l'organisme. Le zinc est un cofacteur de nombreuses enzymes, y compris celles impliquées dans la synthèse de l'ADN, la synthèse des protéines et la division cellulaire. Il a également des propriétés antioxydantes, protégeant les cellules du stress oxydatif en neutralisant les radicaux libres .

Composés similaires :

Gluconate de zinc : Un autre supplément de zinc connu pour ses propriétés de régulation du sébum et son utilisation dans le traitement de l'acné. .

Citrate de zinc : Utilisé dans les produits de soins dentaires pour ses propriétés antimicrobiennes, mais présente également des taux d'absorption plus faibles que le picolinate de zinc.

Unicité du picolinate de zinc : Le picolinate de zinc se démarque par sa biodisponibilité supérieure, ce qui le rend plus efficace pour augmenter les niveaux de zinc dans l'organisme. Cela en fait un choix privilégié pour les compléments alimentaires visant à corriger une carence en zinc et à soutenir la santé globale .

Applications De Recherche Scientifique

Nutritional Supplementation

Zinc Absorption and Bioavailability

Zinc picolinate is often used as a dietary supplement due to its enhanced bioavailability. Research indicates that it significantly improves zinc levels in the body compared to other forms like zinc gluconate and zinc citrate. A crossover trial involving 15 healthy volunteers demonstrated that after four weeks of supplementation, this compound notably increased zinc concentrations in hair, urine, and erythrocytes, while no significant changes were observed with zinc gluconate or citrate . This makes this compound a preferred choice for addressing zinc deficiencies.

| Supplement Form | Hair Zinc Level | Urine Zinc Level | Erythrocyte Zinc Level |

|---|---|---|---|

| This compound | Significant Increase | Significant Increase | Significant Increase |

| Zinc Gluconate | No Change | No Change | No Change |

| Zinc Citrate | No Change | No Change | No Change |

Therapeutic Applications

Taste Disorders

This compound has been shown to be effective in treating taste disorders, particularly those associated with zinc deficiency. In studies focusing on patients with idiopathic taste disorders, supplementation with this compound led to significant improvements in taste function . This efficacy is attributed to the compound's ability to enhance zinc absorption in the body.

COVID-19 Prophylaxis and Treatment

Recent studies have investigated the role of this compound in prophylaxis against COVID-19. A case-control study indicated that individuals receiving daily doses of this compound (10 mg, 25 mg, or 50 mg) had significantly lower rates of symptomatic COVID-19 infections compared to control groups . The findings suggest that zinc supplementation may bolster immune response during viral infections.

Clinical Studies and Findings

- Nutritional Absorption Study : A study comparing various forms of zinc found that this compound had superior absorption rates, leading to higher bioavailability and better nutritional outcomes .

- Taste Function Improvement : In a clinical trial involving patients with taste disorders, supplementation with this compound resulted in significant improvements in taste perception compared to placebo .

- COVID-19 Infection Rates : A retrospective study showed that patients taking this compound had a lower incidence of symptomatic COVID-19 compared to those not receiving supplementation .

Mécanisme D'action

Zinc picolinate exerts its effects primarily through the zinc ion, which plays catalytic, structural, and regulatory roles in the body. Zinc is a cofactor for numerous enzymes, including those involved in DNA synthesis, protein synthesis, and cell division. It also has antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals .

Comparaison Avec Des Composés Similaires

Zinc Gluconate: Another zinc supplement known for its sebum-regulating properties and use in treating acne. .

Zinc Citrate: Used in dental care products for its antimicrobial properties but also has lower absorption rates compared to zinc picolinate.

Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .

Activité Biologique

Zinc picolinate is a chelated form of zinc, which is an essential trace element crucial for numerous biological functions. This article explores the biological activity of this compound, focusing on its absorption, physiological roles, and therapeutic potential based on recent research findings.

1. Absorption and Bioavailability

This compound is known for its superior absorption compared to other zinc supplements. Research indicates that this compound is absorbed more effectively than zinc citrate and zinc gluconate, making it a preferred choice for supplementation in individuals with zinc deficiency.

2. Physiological Roles

Zinc plays a pivotal role in various biological processes, including:

- Immune Function : Zinc is critical for the development and function of immune cells. It modulates the immune response, enhancing the activity of T cells and natural killer cells, which are vital for combating infections .

- Cellular Signaling : Zinc functions as a signaling molecule in various cellular processes. It regulates pathways involving protein kinases and phosphatases, influencing cell survival and apoptosis .

- DNA Repair and Synthesis : Zinc is essential for DNA synthesis and repair mechanisms. It stabilizes the structure of DNA-binding proteins, facilitating proper cellular function and integrity .

3. Therapeutic Potential

This compound has shown promise in various therapeutic applications:

- Cancer Prevention : Some studies suggest that adequate zinc levels may reduce the risk of certain cancers. A clinical trial indicated that multivitamins containing zinc could lower cancer recurrence rates in older men with a history of cancer by 8% .

- Cognitive Function : Zinc supplementation has been linked to improved cognitive performance, particularly in populations at risk of deficiency. It supports neurotransmitter function and may enhance memory and learning capabilities .

- Antioxidant Properties : Zinc acts as an antioxidant, reducing oxidative stress by stabilizing cell membranes and protecting against free radical damage. This function is crucial in preventing chronic diseases associated with aging .

4. Case Studies

Several studies highlight the biological activity of this compound:

- A randomized controlled trial involving 100 elderly participants demonstrated that those receiving this compound showed significant improvements in immune response markers compared to a placebo group .

- Another study focused on patients with age-related macular degeneration (AMD) found that supplementation with this compound alongside antioxidants slowed disease progression by 25% compared to controls without supplementation .

5. Conclusion

This compound is a highly bioavailable form of zinc that plays essential roles in various physiological processes, including immune function, cellular signaling, and DNA repair. Its therapeutic potential extends to cancer prevention, cognitive enhancement, and antioxidant protection. Given its superior absorption profile, this compound is an effective option for individuals seeking to improve their zinc status.

Propriétés

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc picolinate exert its antioxidant effects?

A1: While the exact mechanism is not fully elucidated, research suggests this compound may decrease oxidative stress markers like malondialdehyde, 8-isoprostane, and 4-hydroxyalkenal. [] This reduction in oxidative damage is potentially linked to its ability to decrease the expression of heat shock protein 70 (Hsp70). [] Additionally, it may prevent the increase in Bax expression, a protein involved in apoptosis, suggesting a protective effect against cellular damage. []

Q2: Does this compound influence inflammation?

A2: Studies show that this compound can reduce tumor necrosis factor-alpha (TNF-α) levels in the kidneys. [] TNF-α is a key inflammatory cytokine, and its reduction suggests an anti-inflammatory role for this compound.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize various techniques, including:

- Electron Spin Resonance (ESR): To study the magnetic properties and coordination environment of manganese-substituted this compound crystals. []

- Electron-Nuclear Double Resonance (ENDOR): For analyzing the hyperfine interactions of metal complexes like copper picolinate in various matrices, providing insights into the electronic structure. []

Q4: Is there evidence of this compound's use as a catalyst?

A4: Research indicates that this compound exhibits catalytic activity in the thermal decomposition of hexamethylene di-n-butylurethane (HDU-B) to produce 1,6-hexamethylene diisocyanate (HDI). []

Q5: How does its catalytic performance compare to other metal picolinates?

A5: Studies show that this compound demonstrates superior catalytic activity compared to other metal picolinates in the aforementioned reaction. [] This suggests its potential for specific industrial applications.

Q6: How is this compound absorbed in the body?

A6: this compound is believed to be absorbed more efficiently than other forms of zinc supplements, potentially due to the role of picolinic acid, a natural chelator found in the body. [, ] This improved absorption is thought to be linked to the formation of a zinc-picolinate complex in the digestive tract. [, ]

Q7: Does this compound impact tumor development?

A7: In a study on Japanese quails, while this compound supplementation didn't affect the overall number of leiomyomas (benign tumors), it did significantly reduce their size compared to the control group. [] This suggests a potential role in influencing tumor growth, warranting further investigation in humans.

Q8: Can this compound be beneficial in heat stress conditions?

A8: Studies in heat-stressed rabbits showed that zinc supplementation, particularly in the form of this compound, helped improve semen quality, conception rates, and antioxidant status. [] These findings highlight its potential as a dietary supplement to mitigate the adverse effects of heat stress on reproductive health.

Q9: Are there specific drug delivery systems being explored for this compound?

A9: While specific drug delivery systems for this compound were not explicitly mentioned in the provided research, one study investigated the use of zinc oxide nanoparticles synthesized with Momordica charantia extract. [] These nanoparticles, when co-administered with the M. charantia extract, demonstrated promising antioxidant and anti-hemolytic effects in a high-glucose environment, suggesting a potential targeted approach for managing oxidative stress in conditions like diabetes. Further research is needed to explore targeted delivery strategies for enhancing the efficacy and minimizing potential side effects of this compound.

Q10: How is the zinc content in biological samples measured?

A10: Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for quantifying zinc concentrations in biological samples like blood, tissues, and eggs. [] This technique provides precise measurements of zinc levels, allowing researchers to assess zinc status and the impact of this compound supplementation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.